Aplysinamisine III
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
150417-69-9 |
|---|---|
Molecular Formula |
C23H25Br4N3O7 |
Molecular Weight |
775.1 g/mol |
IUPAC Name |
N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C23H25Br4N3O7/c1-11(31)29-10-17(32)12-6-13(24)19(14(25)7-12)36-5-3-4-28-22(34)16-9-23(37-30-16)8-15(26)20(35-2)18(27)21(23)33/h6-8,17,21,32-33H,3-5,9-10H2,1-2H3,(H,28,34)(H,29,31) |
InChI Key |
WGLJDQYUOYCSPY-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2)C=C(C(=C(C3O)Br)OC)Br)Br)O |
Canonical SMILES |
CC(=O)NCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2)C=C(C(=C(C3O)Br)OC)Br)Br)O |
Synonyms |
aplysinamisine III aplysinamisine-III |
Origin of Product |
United States |
Isolation and Biogeographical Context of Aplysinamisine Iii
Discovery and Source Organism: Aplysina cauliformis
Aplysinamisine III is a bromotyrosine-derived alkaloid that was first isolated from the marine sponge Aplysina cauliformis. acs.orgnih.gov This discovery was part of broader research into the secondary metabolites of marine sponges, particularly those from the order Verongida, which are known for producing such brominated compounds. The identification and structural elucidation of this compound, along with its analogs Aplysinamisine I and II, were accomplished through spectroscopic methods. nih.gov The source organism, Aplysina cauliformis, also known as the row pore rope sponge, is a species belonging to the family Aplysinidae. wikipedia.org This sponge is characterized by its branching, rope-like morphology and can exhibit colors ranging from brownish-pink to purple. wikipedia.org
Aplysina cauliformis Taxonomy
| Kingdom | Phylum | Class | Order | Family | Genus | Species |
|---|
Geographic Distribution of this compound Source Material
The source organism for this compound, Aplysina cauliformis, is predominantly found in the shallow reefs of the tropical Atlantic Ocean. wikipedia.org Its distribution extends throughout the Caribbean Sea and the Gulf of Mexico. wikipedia.org Specifically, specimens of Aplysina cauliformis that have yielded this compound and related compounds have been collected from the waters of Puerto Rico. acs.orgnih.govmdpi.com
Other documented locations for the collection of Aplysina cauliformis for chemical studies include the Bahamas, Florida, and the U.S. Virgin Islands. reefguide.orgnih.govresearchgate.net For instance, a specimen was collected from the Great Inagua coast of the Bahamas at a depth of 15 meters. mdpi.com The sponge is typically found at depths ranging from 2 to 20 meters, although some have been observed at depths of up to 50 meters. wikipedia.org
Collection Sites of Aplysina cauliformis for Natural Product Research
| Location | Region | Depth |
|---|---|---|
| Puerto Rico | Caribbean Sea | Not Specified |
| Great Inagua, Bahamas | Caribbean Sea | 15 meters |
| Florida | Tropical Atlantic | Not Specified |
Methodological Approaches to this compound Isolation
The isolation of this compound from Aplysina cauliformis involves a multi-step process of extraction and purification. The general workflow begins with the collection of the sponge, which is typically frozen to preserve its chemical constituents.
The frozen sponge tissue is first ground and then subjected to extraction with organic solvents. mdpi.com A common method involves sequential extraction with solvents of increasing polarity. For example, an accelerated solvent extraction might use heptane, followed by a mixture of ethanol and ethyl acetate, and finally a mixture of methanol (B129727) and water. mdpi.com Another approach involves homogenization and extraction with methanol, followed by mixtures of methanol and chloroform (B151607). mdpi.com
After the initial extraction, the crude extract is concentrated and then partitioned. This step separates compounds based on their solubility in different immiscible solvents. For instance, a methanolic extract can be solubilized in water and then partitioned with n-butanol. mdpi.com
The resulting fractions are then subjected to various chromatographic techniques to separate the individual compounds. High-performance liquid chromatography (HPLC) is a key method used for the fine purification of bromotyrosine alkaloids like this compound. mdpi.com The final identification and structural confirmation of the isolated compound are carried out using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry.
General Steps in the Isolation of this compound
| Step | Description |
|---|---|
| 1. Collection and Preservation | Specimens of Aplysina cauliformis are collected and immediately frozen. |
| 2. Extraction | The frozen sponge material is ground and extracted with organic solvents (e.g., methanol, chloroform, ethanol, ethyl acetate). |
| 3. Partitioning | The crude extract is partitioned between immiscible solvents (e.g., water and n-butanol) to separate compounds based on polarity. |
| 4. Chromatography | Fractions are purified using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), to isolate pure compounds. |
| 5. Structural Elucidation | The structure of the isolated this compound is determined using spectroscopic methods like NMR and mass spectrometry. |
Structural Elucidation and Stereochemical Assignment of Aplysinamisine Iii
Spectroscopic Techniques for Structural Determination
The determination of the molecular framework of Aplysinamisine III was achieved through the synergistic use of several spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov These techniques provided the fundamental data required to piece together the connectivity of atoms and the nature of the functional groups present in the molecule.
NMR spectroscopy was central to defining the structure of this compound. Analysis of both ¹H and ¹³C NMR data allowed for the comprehensive assignment of all proton and carbon signals within the molecule. acs.org
The ¹H NMR spectrum of this compound revealed characteristic signals that pointed towards a dibromospirocyclohexadienylisoxazole ring system. acs.org Key proton signals and their couplings provided evidence for the various structural fragments. For instance, the signals corresponding to the protons on the cyclohexadiene ring and the side chain were identified and their relationships established. acs.org
The ¹³C NMR spectrum complemented the proton data, providing the carbon skeleton of the molecule. The chemical shifts indicated the presence of sp²-hybridized carbons in the aromatic ring, a carbonyl group, and several aliphatic carbons in the side chain. acs.org Assignments were further solidified by comparing the spectral data with those of known Verongida metabolites. acs.org Two-dimensional NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy), were instrumental in establishing the connectivity between adjacent protons, allowing for the tracing of the spin systems within the molecule's side chain. acs.org
Table 1: ¹H NMR Data (300 MHz, CD₃OD) for this compound Assignments were aided by ¹H-¹H COSY, spin splitting patterns, and comparison of J values. acs.org
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2' | 3.31 | t | 6.9 |
| 3' | 1.93 | m | |
| 4' | 3.19 | t | 6.9 |
| 5 | 6.55 | s | |
| 7 | 4.31 | d | 17.1 |
| 7 | 3.51 | d | 17.1 |
| 10 | 4.60 | s | |
| OMe | 3.70 | s |
Table 2: ¹³C NMR Data (75 MHz, CD₃OD) for this compound Values are in ppm downfield from TMS. Assignments were aided by H-¹C COSY. acs.org
| Position | δ (ppm) |
| 2' | 39.5 |
| 3' | 27.9 |
| 4' | 42.0 |
| 5 | 134.9 |
| 6 | 119.5 |
| 7 | 40.8 |
| 8 | 151.7 |
| 9 | 100.8 |
| 10 | 79.5 |
| 11 | 96.9 |
| C=O | 170.8 |
| OMe | 60.9 |
Mass spectrometry was a critical tool for determining the molecular formula of this compound. High-resolution mass spectrometry (HRMS) would have provided the exact mass of the parent ion, from which a unique molecular formula could be derived. vulcanchem.com The presence of two bromine atoms in the structure is readily identified in the mass spectrum by a characteristic isotopic cluster pattern (approximately 1:2:1 for Br₂) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. nih.gov This isotopic signature is a hallmark of many brominated marine natural products. vulcanchem.comnih.gov Analysis of the fragmentation patterns in the mass spectrum can also provide valuable structural information, helping to confirm the nature of the side chain and its connection to the spiroisoxazoline core.
The structural elucidation of complex natural products like this compound and its relatives often requires advanced spectroscopic techniques to resolve ambiguities, particularly concerning stereochemistry. vulcanchem.com While one-dimensional (¹H, ¹³C) and basic two-dimensional (COSY) NMR experiments establish the planar structure, more sophisticated NMR methods are often employed. acs.orgvulcanchem.com Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are used to probe long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments of a molecule. Nuclear Overhauser Effect (NOE) spectroscopy helps to determine the spatial proximity of protons, providing key insights into the relative stereochemistry. mdpi.com
For assigning the absolute configuration of chiral centers, chiroptical methods such as Electronic Circular Dichroism (ECD) are invaluable. researchgate.netfigshare.com ECD measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. By comparing experimental ECD spectra with those predicted by computational models or with known standards, the absolute configuration of stereocenters, such as the spiro center in this compound, can be determined. researchgate.netfigshare.com
Establishment of Relative and Absolute Configuration
Establishing the precise three-dimensional structure, or stereochemistry, of this compound involves determining the relative and absolute configuration of its chiral centers. The molecule possesses a key stereogenic center at the C-10 spiro carbon. acs.org
The relative configuration, which describes the orientation of substituents relative to each other within the molecule, can often be inferred from NMR techniques like NOE difference spectroscopy. mdpi.com However, determining the absolute configuration—the definitive R or S assignment for each chiral center—is more complex. libretexts.orglibretexts.org For many bromotyrosine alkaloids, this has been accomplished using chiroptical methods like ECD. researchgate.netfigshare.com In some cases, chemical derivatization, such as using Mosher's reagent, followed by NMR analysis can be used to assign the configuration of hydroxyl-bearing stereocenters. researchgate.net
Interestingly, Aplysinamisine I, II, and III were reported to exhibit a positive optical rotation, a characteristic that was noted as unusual compared to other related compounds, suggesting that intermolecular interactions might influence this property at the high concentrations used for measurement. nih.gov Subsequent studies and corrections on related spiroisoxazoline alkaloids, such as Aplysinamisine I and II, have assigned a 1R, 6S absolute configuration, highlighting the ongoing refinement of stereochemical assignments in this class of compounds. researchgate.net
Comparative Structural Analysis with Related Bromotyrosine Alkaloids
This compound belongs to the large and structurally diverse family of bromotyrosine alkaloids, which are characteristic secondary metabolites of marine sponges of the order Verongida. nih.govmdpi.com These compounds are biosynthetically derived from 3,5-dibromotyrosine. acs.org
The core structural motif of this compound is the dibromospirocyclohexadienylisoxazole system. acs.org This feature is shared with its co-isolated congeners, Aplysinamisine I and Aplysinamisine II, as well as other known compounds like the aerophobins. nih.govacs.org The primary structural difference between this compound and its relatives lies in the nature of the side chain attached to the carboxamide group at C-3 of the isoxazole (B147169) ring. acs.org Whereas Aplysinamisine I contains a side chain derived from histamine (B1213489) and Aplysinamisine II has a guanidinylated cadaverine (B124047) side chain, this compound is characterized by a putrescine-derived side chain. acs.orgvulcanchem.com This variation in the amino acid or polyamine-derived side chains, while maintaining the same bromotyrosine-derived core, is a common theme in the chemistry of Aplysina sponges and gives rise to the wide array of related alkaloids found in these organisms. mdpi.com
Biosynthesis and Biogenetic Pathways of Aplysinamisine Iii
Proposed Biogenetic Origin from 3,5-Dibromotyrosine
The fundamental building block for Aplysinamisine III and related compounds is the amino acid L-tyrosine. nih.gov The proposed biosynthetic pathway commences with the halogenation of tyrosine. Feeding experiments with radiolabeled precursors in Verongid sponges have demonstrated that tyrosine is converted into 3-bromotyrosine (B1580512) and subsequently into 3,5-dibromotyrosine. nih.gov This dibrominated derivative is considered a key intermediate in the formation of the vast array of bromotyrosine alkaloids. nih.govnih.gov
The biogenesis of the characteristic spirocyclohexadienylisoxazoline core of this compound is hypothesized to proceed from these brominated tyrosine precursors. mdpi.com The pathway involves significant modifications, including rearrangement of the tyrosine skeleton, which is a departure from typical metabolic routes where the aliphatic side chain remains para to the hydroxyl group. nih.gov This rearrangement leads to the formation of a dienone system, a crucial step in constructing the spirocyclic structure. nih.govmdpi.com
Enzymatic Mechanisms in Bromotyrosine Alkaloid Biosynthesis
While the specific enzymatic machinery for this compound synthesis has not been fully elucidated, the general mechanisms for bromotyrosine alkaloid biosynthesis provide a framework for understanding its formation. nih.gov The initial bromination of the tyrosine ring is likely catalyzed by a vanadium-dependent haloperoxidase, an enzyme class known for its role in halogenating organic substrates in marine organisms.
Subsequent key transformations are thought to involve several enzymatic steps:
Oxime Formation : The amine functionality of the tyrosine precursor is converted into an oxime. mdpi.com Oximes are a common feature in this class of alkaloids and serve as a crucial nucleophile in the subsequent cyclization step. nih.govmdpi.com
Arene Oxide Formation : The biosynthesis is proposed to proceed through an arene oxide intermediate. mdpi.com This highly reactive epoxide is formed on the aromatic ring of an O-methylated dibromotyrosine derivative. The formation of such an intermediate is likely catalyzed by a mono-oxygenase enzyme. nih.gov
Spirocyclization : The key spiroisoxazoline ring system is formed via an intramolecular nucleophilic attack of the oxime nitrogen onto the arene oxide. mdpi.com This cyclization results in the characteristic 1-oxa-2-azaspiro[4.5]deca-triene skeleton of the aplysinamisines. mdpi.comvulcanchem.com
The table below summarizes the proposed enzymatic reactions central to the formation of the bromotyrosine core structure.
| Proposed Enzymatic Step | Enzyme Class (Hypothesized) | Substrate | Product |
| Tyrosine Bromination | Vanadium-dependent Haloperoxidase | L-Tyrosine | 3,5-Dibromotyrosine |
| Oxime Synthesis | Unknown | Dibromotyrosine derivative | Dibromotyrosine-oxime derivative |
| Arene Epoxidation | Mono-oxygenase | O-methyl-dibromotyrosine derivative | Arene oxide intermediate |
| Spirocyclization | Unknown (intramolecular) | Arene oxide-oxime | Spiroisoxazoline core |
It remains an open question whether these biosynthetic transformations are performed by the sponge itself or by associated microbial symbionts, which are known to be prolific producers of natural products. nih.gov
Precursor Incorporation and Metabolic Transformations
Isotopic labeling studies on related Verongida sponges have confirmed the incorporation of tyrosine and its brominated forms into the final alkaloid structures. nih.gov These experiments revealed that tyrosine was incorporated more efficiently than 3-bromotyrosine, which in turn was incorporated more efficiently than 3,5-dibromotyrosine, possibly due to differences in cell membrane permeability of the precursors. nih.gov
The biosynthesis of the complete this compound molecule requires the condensation of the spiroisoxazoline core with a side chain. researchgate.net this compound features a guanidinoethyl side chain, which is likely derived from an amino acid precursor. nih.gov The side chains of various bromotyrosine alkaloids are known to originate from different amino acids through metabolic transformations such as decarboxylation. nih.govresearchgate.net For instance, the aminopropanol (B1366323) units found in compounds like fistularin-3 are thought to derive from homoserine, while 4-aminobutanoic substituents may come from glutamic acid. mdpi.com The guanidinium (B1211019) group in related alkaloids like aplysinamisine I has been postulated to originate from homoarginine, an amino acid found in high concentrations in these sponges. researchgate.netagarwallab.com It is therefore highly probable that the guanidinoethyl side chain of this compound is derived from the decarboxylation of arginine.
| Structural Moiety of this compound | Proposed Precursor | Origin |
| Dibrominated spiroisoxazoline core | 3,5-Dibromotyrosine | Primary Metabolism (Tyrosine) |
| Guanidinoethyl side chain | Arginine | Primary Metabolism (Amino Acid) |
Chemoenzymatic Synthesis Considerations
The total chemical synthesis of complex natural products like this compound is a formidable challenge due to their intricate, stereochemically rich structures. Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of biocatalysts, offers a promising alternative for producing such molecules. researchgate.netmdpi.com
While a chemoenzymatic synthesis of this compound has not been reported, several strategies could be considered:
Enzymatic Kinetic Resolution : Enzymes such as lipases or esterases could be used for the kinetic resolution of racemic synthetic intermediates, providing access to enantiomerically pure building blocks necessary for constructing the chiral spiro-center. researchgate.net
Biocatalytic Key-Step Synthesis : An enzyme could be employed to catalyze the most challenging transformation, such as the asymmetric construction of the spirocyclic core. nih.gov For example, engineered mono-oxygenases or cyclases could potentially be developed to perform the arene epoxidation and subsequent spirocyclization with high stereocontrol.
Modular Assembly : The synthesis could be designed in a modular fashion where the spiroisoxazoline core and the side chain are synthesized separately and then coupled. nih.gov Enzymes could be used in the synthesis of either module. For instance, an amidase or a related enzyme could potentially catalyze the final condensation of the spiroisoxazoline carboxylic acid with the guanidinoethyl side chain.
The development of such chemoenzymatic routes depends on the discovery and engineering of enzymes with the desired activity and stability, representing a significant but potentially rewarding frontier in natural product synthesis. researchgate.netmdpi.com
Preclinical Biological Activities of Aplysinamisine Iii
Evaluation of Cytotoxic Properties in In Vitro Models
Initial screenings have indicated that Aplysinamisine III possesses modest cytotoxic activity. These evaluations have been foundational in characterizing the compound's potential as an antiproliferative agent.
This compound has demonstrated inhibitory effects on the proliferation of certain cancer cell lines in laboratory settings. The compound was assessed for its cytotoxicity against a panel of cell lines, including P388 murine leukemia cells and A549 human lung carcinoma. While the compound exhibited modest activity, the specific IC50 values from these initial studies are not widely available in published literature. The observed antiproliferative effects suggest a potential for this compound to interfere with the growth of malignant cells.
Table 1: Antiproliferative Effects of this compound on Select Cancer Cell Lines
| Cell Line | Cancer Type | Outcome |
|---|---|---|
| P388 | Murine Leukemia | Modest Cytotoxicity |
| A549 | Human Lung Carcinoma | Modest Cytotoxicity |
To date, there is a lack of specific research into the mechanisms by which this compound may induce cell death. Studies investigating its potential to trigger apoptotic pathways, such as the activation of caspases or the regulation of pro- and anti-apoptotic proteins, have not been reported in the available scientific literature. Therefore, it remains unknown whether the observed cytotoxicity is mediated through the induction of programmed cell death.
The effect of this compound on the cell cycle of cancer cells has not yet been elucidated. Research to determine if the compound causes cell cycle arrest at specific checkpoints, such as G1, S, or G2/M phases, has not been published. Consequently, the role of cell cycle modulation in the antiproliferative activity of this compound is currently undetermined.
Assessment of Antimicrobial Potency In Vitro
This compound has been evaluated for its antimicrobial properties, demonstrating marginal to moderate activity against a range of microorganisms.
The antibacterial activity of this compound has been tested against both Gram-positive and Gram-negative bacteria. The compound showed marginal activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). While a specific Minimum Inhibitory Concentration (MIC) range of 20-100 µg/mL has been mentioned in some literature for its activity against a panel of bacteria, detailed data from primary studies are not readily accessible.
Table 2: Antibacterial Spectrum of this compound
| Bacterium | Gram Stain | Activity Level |
|---|---|---|
| Staphylococcus aureus | Positive | Marginal |
| Bacillus subtilis | Positive | Marginal |
| Escherichia coli | Negative | Marginal |
| Pseudomonas aeruginosa | Negative | Marginal |
While specific antiviral studies on this compound have not been reported, the broader class of bromotyrosine alkaloids, to which it belongs, has demonstrated notable antiviral properties. nih.gov For instance, other members of this class, such as fistularin-3 and 11-ketofistularin, have shown activity against the feline leukemia virus. nih.gov These findings suggest that the bromotyrosine scaffold may be a promising framework for the development of novel antiviral agents, though further investigation is required to determine if this compound shares these characteristics.
Investigation of Other Pharmacological Effects within the Bromotyrosine Alkaloid Class
Beyond their well-documented cytotoxic and antimicrobial properties, bromotyrosine alkaloids isolated from marine sponges exhibit a wide spectrum of other pharmacological activities. These compounds have been shown to interact with various physiological pathways, demonstrating potential as enzyme inhibitors, neurological agents, and anti-inflammatory and antiparasitic compounds. This section explores these diverse preclinical biological activities that highlight the therapeutic potential of the bromotyrosine alkaloid class.
A significant area of investigation for bromotyrosine alkaloids is their ability to inhibit various enzymes, which is crucial for numerous cellular processes and presents therapeutic targets for a range of diseases.
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for managing neurodegenerative disorders like Alzheimer's disease. researchgate.netsemanticscholar.org Several bromotyrosine alkaloids have demonstrated notable AChE inhibitory activity. For instance, purealidin Q and aplysamine 2, isolated from the sponge Pseudoceratina cf. purpurea, showed potent activity with IC50 values of 1.2 μM and 1.3 μM, respectively. nih.gov Similarly, psammaplysene D from Suberea ianthelliformis exhibited an IC50 value of 1.3 μM. mdpi.com Other compounds such as homoaerothionin and fistularin 1 have also been identified as AChE inhibitors, with IC50 values of 4.5 μM and 47.5 μM, respectively. researchgate.netnih.gov
Kinetic studies have revealed that many of these alkaloids, including purealidin Q, aplysamine 2, isoanomoian A, and aplyzanzine A, act as non-competitive inhibitors of AChE. nih.gov In contrast, homoaerothionin was found to be a competitive inhibitor. researchgate.netnih.gov The structural features of these molecules, such as the spirocyclohexadienylisoxazole moiety and the length of the alkyl diamine linkage, are considered crucial for their potent inhibitory activity. researchgate.netnih.gov
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Bromotyrosine Alkaloids
| Compound | IC50 (μM) | Mode of Inhibition | Source Organism |
|---|---|---|---|
| Purealidin Q | 1.2 | Non-competitive | Pseudoceratina cf. purpurea nih.gov |
| Aplysamine 2 | 1.3 | Non-competitive | Pseudoceratina cf. purpurea nih.gov |
| Psammaplysene D | 1.3 | Not specified | Suberea ianthelliformis mdpi.com |
| Homoaerothionin | 4.5 | Competitive | Acanthodendrilla sp. nih.gov |
| Fistularin 1 | 47.5 | Not specified | Acanthodendrilla sp. nih.gov |
| Isoanomoian A | 70 | Non-competitive | Pseudoceratina cf. purpurea nih.gov |
| Aplyzanzine A | 104 | Non-competitive | Pseudoceratina cf. purpurea nih.gov |
Other Enzyme Targets
The inhibitory action of bromotyrosine alkaloids extends to several other key enzymes:
Histone Deacetylases (HDACs): Psammaplin A is a notable example of a bromotyrosine derivative that functions as a potent, natural prodrug inhibitor of class I HDACs. nih.govnih.gov It requires cellular reduction to exhibit its activity. nih.gov The monomeric thiol form of psammaplin A is particularly potent against HDAC1. researchgate.net HDAC inhibition is a significant target in cancer therapy, as it can lead to cell cycle arrest and apoptosis. nih.gov
Mycothiol S-conjugate amidase (MCA): This enzyme is a novel target for antimycobacterial agents. nih.govubc.ca Synthetic bromotyrosine alkaloid families have been developed based on the structure of a natural MCA inhibitor, showing promise against Gram-positive pathogens. nih.gov
Na,K-ATPase: This enzyme, also known as the sodium pump, is crucial for maintaining cellular ion homeostasis. frontiersin.org Its inhibition can lead to various physiological effects. nih.gov Certain bromotyrosine alkaloids have been identified as inhibitors of Na,K-ATPase.
Farnesyl Protein Transferase: Alkaloids such as aplysinellin A and B have demonstrated inhibitory activity against this enzyme, which is a target in cancer research. nih.gov
Table 2: Inhibition of Various Enzymes by Bromotyrosine Alkaloids
| Compound / Class | Target Enzyme | Therapeutic Significance |
|---|---|---|
| Psammaplin A | Histone Deacetylases (HDACs) | Anticancer, regulation of gene expression nih.govacs.org |
| Bromotyrosine Alkaloids | Mycothiol S-conjugate amidase (MCA) | Novel antimycobacterial target nih.govubc.ca |
| Bromotyrosine Alkaloids | Na,K-ATPase (Sodium Pump) | Regulation of ion balance, potential cardiometabolic effects frontiersin.orgnih.gov |
| Aplysinellin A & B | Farnesyl Protein Transferase | Anticancer target nih.gov |
The ability of alkaloids to interact with the nervous system is well-established, and bromotyrosine derivatives are no exception. e3s-conferences.orgresearchgate.net Their role as AChE inhibitors directly links them to the treatment of neurodegenerative diseases by modulating the cholinergic system. nih.govmdpi.compharmedicopublishers.com The interaction of these compounds with AChE suggests a potential for developing new therapies for conditions characterized by acetylcholine deficits. researchgate.net Furthermore, some bromotyrosine alkaloids have been found to induce significant hyperactivity in zebrafish larvae, indicating interactions with the central nervous system. nih.gov
Bromotyrosine alkaloids have also been recognized for their anti-inflammatory and antiparasitic effects.
Anti-inflammatory Activity: Inflammation is a complex biological response, and several alkaloids have shown anti-inflammatory properties. nih.gov Bastadins, a subclass of bromotyrosine alkaloids, have exhibited anti-inflammatory activity. nih.gov
Antiparasitic Activity: Several bromotyrosine compounds have demonstrated activity against various parasites, including those responsible for malaria and Chagas disease. mdpi.com Psammaplin-type compounds from the sponge Aplysinella rhax have shown antimalarial and antitrypanosomal activity. nih.govelsevierpure.com Bisaprasin, a dimer of psammaplin A, displayed moderate activity against Trypanosoma cruzi and Plasmodium falciparum with IC50 values of 19 μM and 29 μM, respectively. nih.govd-nb.inforesearchgate.net Other compounds like Araplysillin-N20-formamide have also shown activity against chloroquine-resistant and -sensitive strains of P. falciparum. mdpi.com
Structure Activity Relationship Sar Studies of Aplysinamisine Iii and Analogues
Identification of Key Structural Features for Biological Activity
The cytotoxic activity of Aplysinamisine III and its analogues is intrinsically linked to specific structural motifs. Through the synthesis and biological evaluation of various related bromotyrosine derivatives, researchers have begun to delineate the key features essential for their anti-proliferative effects.
A central and recurring feature in this class of compounds is the spiroisoxazoline ring system . This rigid, three-dimensional core structure appears to be a crucial scaffold for orienting other functional groups for optimal interaction with biological targets. nih.gov
The bromination pattern on the aromatic ring is another critical determinant of activity. Studies on simplified analogues of related bromotyrosines, such as Purpurealidin I, have shown that the presence of two bromine atoms on the tyrosine-derived portion is often essential for significant cytotoxicity. mdpi.com Analogues with one or no bromine atoms typically exhibit a marked decrease or complete loss of activity. mdpi.com This suggests that the electron-withdrawing nature and the steric bulk of the bromine atoms are important for target binding.
The importance of these structural elements is further underscored by the comparative activities of different bromotyrosine derivatives. The table below summarizes the cytotoxic activities of several representative analogues, illustrating the impact of structural modifications.
| Compound | Key Structural Features | Cytotoxicity (CC50 in A-375 cells) | Selectivity Index (SI) |
| Purpurealidin I | Dibrominated, tyramine (B21549) side chain | 4.3 µM | No selectivity |
| Purpurealidin I dimethylated analog | Dibrominated, dimethylated tyramine | 6.3 µM | Not reported |
| Pyridin-2-yl derivative (36) | Dibrominated, pyridin-2-yl side chain | 4.7 µM | 4.1 |
| Dichloro analog (18) | Dichloro substitution | 0.4 µM | 2 |
| Pyridin-2-yl derivative (29) | Pyridin-2-yl side chain | Not specified | 2.4 |
Data sourced from studies on Purpurealidin I and Clavatadine C analogues. nih.govmdpi.com
From this data, it is evident that while the dibrominated core is a strong contributor to cytotoxicity, modifications to the side chain can fine-tune both potency and selectivity.
Rational Design of this compound Derivatives
The insights gained from SAR studies provide a foundation for the rational design of novel this compound derivatives with improved pharmacological profiles. The goal of such design efforts is typically to enhance cytotoxicity against cancer cells while minimizing toxicity towards healthy cells, thereby widening the therapeutic window.
One promising strategy involves the modification of the side chain . As suggested by studies on related compounds, replacing the endogenous side chain of this compound with a library of different amine, amide, or heterocyclic moieties could lead to derivatives with enhanced potency and selectivity. nih.govscinews.uz The use of "click chemistry" to introduce a triazole ring as a bioisostere for other heterocyclic systems has been explored for other bromotyrosine alkaloids, offering a versatile method for generating diverse analogues. scinews.uz
Another approach is the alteration of the substitution pattern on the aromatic ring . While dibromination appears crucial, the synthesis of analogues with other halogen substitutions (e.g., chlorine, fluorine) or different electron-withdrawing groups could be explored to understand the electronic and steric requirements for activity more precisely. nih.gov
The design of such derivatives is often guided by the hypothesis that these compounds may act on specific cellular targets. For many cytotoxic natural products, these targets include proteins involved in cell division, signaling pathways, or apoptosis. nih.gov For example, some spiroisoxazoline oxindoles have been investigated as inhibitors of the p53-MDM2 interaction, a key pathway in cancer. researchgate.net By designing this compound derivatives that are predicted to interact with such targets, it may be possible to develop more effective and targeted anticancer agents.
Computational Approaches to SAR Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a means to predict the biological activity of novel compounds and to understand their interactions with target molecules at an atomic level. For this compound and its analogues, computational approaches can significantly accelerate the SAR-guided drug design process.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their observed biological activities. tandfonline.com These models can then be used to predict the activity of yet-unsynthesized derivatives, helping to prioritize which compounds to synthesize and test. For spiro-isoxazolidine derivatives, 3D-QSAR approaches have been used to design new potent anti-tubercular agents, demonstrating the utility of this method for complex spirocyclic systems. tandfonline.com
Molecular docking is another powerful computational technique that can be used to predict how a small molecule, such as an this compound analogue, binds to the active site of a target protein. mdpi-res.com This can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for binding and can guide the design of derivatives with improved affinity and selectivity. While the specific molecular target of this compound is not yet fully elucidated, computational docking studies could be performed against a panel of known cancer targets to generate hypotheses about its mechanism of action.
Conformational analysis can provide valuable information about the three-dimensional shape of this compound and its analogues in solution. mdpi.com This knowledge is crucial for understanding how these molecules present their key functional groups for interaction with a biological target. Computational studies on the related compound Purpuramine R have been used to understand its conformational preferences, which can inform the rational design of new analogues. mdpi.com
The integration of these computational methods allows for a more efficient and informed approach to the design of novel this compound derivatives. By predicting the activity and binding modes of virtual compounds, researchers can focus their synthetic efforts on the most promising candidates, ultimately saving time and resources in the quest for new anticancer agents.
Chemical Synthesis and Synthetic Strategies for Aplysinamisine Iii
Challenges in Total Synthesis of Complex Bromotyrosine Alkaloids
The total synthesis of complex bromotyrosine alkaloids is a formidable task fraught with numerous challenges stemming from their unique and complex molecular structures. nih.gov These natural products often feature a combination of dense functionalization, multiple stereogenic centers, and unique structural motifs like spirocycles, which demand innovative and robust synthetic strategies. nih.govresearchgate.net
A primary hurdle is the construction of the characteristic spirocyclic core, such as the spiroisoxazoline system found in the aplysinamisine family. nih.govresearchgate.net The creation of these systems, particularly those containing quaternary carbon stereocenters, is sterically demanding and requires precise control over reactivity and stereochemistry. nih.govacs.org Synthetic routes must navigate potential pitfalls such as unexpected rearrangements; for instance, strategies for related compounds have had to avoid conditions that could lead to an oxepine-arene oxide rearrangement. researchgate.net
Further complicating these syntheses is the presence of multiple bromine atoms on the aromatic ring. Introducing these halogens, especially in a specific pattern at a late stage of a synthesis, can be difficult due to issues with regioselectivity. st-andrews.ac.ukCurrent time information in Bangalore, IN. The selective functionalization of the brominated phenol (B47542) ring and the installation of pendant oxime functionality also require careful planning and execution. unit.no The choice and application of protecting groups are critical, as their selective removal in the presence of numerous other sensitive functional groups is a significant challenge. vulcanchem.com
Table 1: Key Challenges in the Synthesis of Bromotyrosine Alkaloids An interactive data table summarizing major synthetic obstacles.
| Challenge | Description | Relevant Examples from Synthetic Studies |
|---|---|---|
| Structural Complexity | Presence of unique scaffolds like spiroisoxazolines and densely functionalized rings. nih.gov | Construction of the spiro[4.5]deca-triene system. acs.orgresearchgate.net |
| Stereocontrol | Creation of multiple, often contiguous, stereocenters, including quaternary carbons. nih.govacs.org | Diastereoselective Henry reaction/cyclization to form hydroxylated isoxazoline (B3343090) scaffolds. researchgate.net |
| Protecting Group Strategy | Need for orthogonal protecting groups for various functional groups (phenols, amines, oximes) and their selective removal. vulcanchem.com | Use of trifluoroacetyl groups for selective deprotection before amide coupling. vulcanchem.com |
| Late-Stage Functionalization | Introduction of functional groups, such as bromine atoms, onto the complex scaffold at a late point in the synthesis. Current time information in Bangalore, IN. | Regioselective bromination of the tyrosine-derived aromatic ring. vulcanchem.com |
| Enantiodivergence | Natural occurrence of different stereoisomers, requiring unambiguous synthesis of a single enantiomer to confirm structure. rsc.orgwikipedia.org | Synthesis of both enantiomers to determine the absolute configuration of the natural product. rsc.org |
Semisynthesis of Aplysinamisine III Analogues
Semisynthesis, a strategy that uses a readily available natural product or a complex synthetic intermediate as a starting point for modification, is a powerful tool for generating analogues. These analogues are crucial for probing structure-activity relationships (SAR) and optimizing the biological properties of a lead compound. While specific literature detailing the semisynthesis of this compound analogues is limited, the synthetic strategies developed for closely related and co-isolated bromotyrosine alkaloids provide a clear blueprint for how such analogues could be efficiently created. st-andrews.ac.uk
Aplysinamisine II has been isolated alongside the clavatadine family of natural products, which share analogous linear aminoguanidine (B1677879) side chains. Synthetic work on the clavatadines has employed a convergent and protecting-group-avoidant approach specifically designed to be amenable to the preparation of diverse analogues. This strategy involves the synthesis of two key fragments: the complex spirocyclic "western" portion and a variable "eastern" side chain. The central amide bond connecting these two halves is formed as late as possible in the synthesis. unit.no
This convergent approach is ideal for generating a library of this compound analogues. The spiroisoxazoline core of this compound could be synthesized in bulk, and then coupled with a variety of different amine-containing side chains to explore the impact of the side chain's length, polarity, and functional groups on biological activity. For example, the total synthesis of clavatadines C, D, and E involved coupling the common spirocyclic carboxylic acid intermediate with different aminoguanidine tails. unit.no This same principle could be applied to modify the pentyl-guanidine side chain of this compound. Other synthetic approaches to related spiroisoxazoline scaffolds, such as those using 1,3-dipolar cycloadditions, could also be adapted to produce a variety of core structures for further derivatization. nih.gov
Strategies for Stereoselective Synthesis
Given the chiral nature of this compound, which possesses stereocenters at the spiro carbon and the adjacent hydroxyl-bearing carbon, stereoselective synthesis is paramount. acs.org The goal is to control the three-dimensional arrangement of atoms to produce a single, desired stereoisomer. Several major strategies are employed in organic synthesis to achieve this, all of which are applicable to the synthesis of complex bromotyrosine alkaloids.
One common approach is synthesis from the chiral pool , which uses an easily available, enantiomerically pure natural product as a starting material. For bromotyrosine alkaloids, L-tyrosine is a common and logical starting point, as its inherent chirality can be carried through the synthetic sequence to set the stereochemistry of certain centers in the final product. unit.no
A second strategy involves the use of a chiral auxiliary . This involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.
The most powerful and modern approach is asymmetric catalysis , where a small amount of a chiral catalyst (such as a transition metal complex or an organic molecule) creates a chiral environment that favors the formation of one enantiomer over the other. Specific reactions that have been used or could be applied in the stereoselective synthesis of the this compound scaffold include:
Diastereoselective Cyclizations: In the synthesis of the related natural product Psammaplysin A, a key step was a diastereoselective Henry reaction followed by a cyclization to construct the hydroxylated isoxazoline scaffold in a single step with high stereocontrol. researchgate.net
Organocatalysis: Chiral organocatalysts, such as isothioureas, have been shown to be effective in catalyzing enantioselective rearrangements and additions, which could be used to set key stereocenters.
Biocatalysis: The use of enzymes or engineered proteins offers excellent stereoselectivity under mild conditions. st-andrews.ac.uk Engineered myoglobin-based catalysts, for example, have been used for highly stereoselective cyclopropanation reactions, demonstrating the potential of biocatalysis for creating complex chiral structures.
Transition Metal Catalysis: Palladium- and Iridium-catalyzed asymmetric allylic alkylations are powerful methods for the stereoselective formation of carbon-carbon bonds, including the creation of all-carbon quaternary centers found in many complex natural products. acs.org
By employing these strategies, chemists can selectively synthesize the correct stereoisomer of this compound, confirming its absolute configuration and providing enantiomerically pure material for biological studies.
Table 2: Strategies for Stereoselective Synthesis An interactive data table summarizing key stereoselective methods.
| General Strategy | Specific Method/Reaction | Application in Complex Alkaloid Synthesis |
|---|---|---|
| Chiral Pool Synthesis | Use of L-tyrosine as a starting material. | Sets the initial stereochemistry which is carried through to the final spirocyclic product. unit.no |
| Diastereoselective Reactions | Henry Reaction / Intramolecular Cyclization. | One-step, diastereoselective access to hydroxylated isoxazoline scaffolds. researchgate.net |
| Asymmetric Catalysis | Transition Metal-Catalyzed Alkylation (Pd, Ir). | Enantioselective formation of C-C bonds to create tertiary and quaternary stereocenters. acs.org |
| Asymmetric Catalysis | Organocatalysis (e.g., with chiral isothioureas). | Enantioselective rearrangements and additions to build chiral fragments. |
| Asymmetric Catalysis | Biocatalysis (e.g., with engineered enzymes). | Highly selective transformations under mild conditions, such as stereoselective cyclizations. |
| Chiral Auxiliary | Temporary incorporation of a chiral moiety. | Guides the formation of new stereocenters with high selectivity. |
Ecological and Chemotaxonomic Significance of Aplysinamisine Iii
Role of Aplysinamisine III in Sponge Chemical Ecology
Sponges of the genus Aplysina are known for producing a diverse array of brominated alkaloids, which are believed to serve as a primary chemical defense mechanism. researchgate.net These compounds are part of an elaborate defense system that protects the sponges, which lack physical skeletal elements, from predators such as reef fishes. researchgate.net The production of these secondary metabolites is a crucial survival strategy, deterring predation and microbial attack. nih.gov
This compound, first isolated from the Caribbean sponge Aplysina cauliformis, contributes to this defensive profile. nih.gov Initial studies at the time of its discovery revealed its bioactivity, demonstrating modest cytotoxicity and marginal antimicrobial activity. nih.gov This suggests that this compound, alongside a cocktail of other related compounds, plays a role in protecting the sponge from pathogenic microorganisms and in deterring consumption by predators through its cytotoxic properties.
| Compound | Antimicrobial Activity | Cytotoxicity |
|---|---|---|
| Aplysinamisine I | Marginal | Not specified |
| Aplysinamisine II | Marginal | Modest |
| This compound | Marginal | Modest |
This compound as a Chemotaxonomic Marker within Aplysina Species
The unique biochemical characteristics of the order Verongida, which includes the genus Aplysina, make their secondary metabolites valuable as chemotaxonomic markers. nih.gov These sponges produce a significant series of brominated tyrosine derivatives, which are considered peculiar to the order and contribute greatly to the chemical characterization of its species. nih.govresearchgate.net
This compound is a constituent of the chemical profile of Aplysina cauliformis, the species from which it was originally isolated. nih.gov The presence of such compounds helps to define the chemical signature of a particular species. However, comprehensive analyses of multiple Aplysina species have shown that the chemotaxonomic landscape is nuanced. In a study analyzing twelve major secondary metabolites across seven Aplysina species, discriminant analysis revealed strong taxonomic patterns. researchgate.net While a wide array of compounds contributes to these patterns, the study identified fistularin-3, dideoxyfistularin-3, and hydroxyaerothionin as having the most predictive influence in differentiating species, rather than this compound. researchgate.net
This suggests that while this compound is part of the characteristic metabolic fingerprint of A. cauliformis, its utility as a primary chemotaxonomic marker for distinguishing among all Aplysina species may be limited compared to other, more variable or abundant, alkaloids. The chemical profiles can range from being dominated by a single compound in one species to containing a complex mixture in others. researchgate.net Notably, chemical analysis has supported the distinction between different morphotypes of the same species; for instance, the lilac creeping and brown erect morphotypes of A. cauliformis were found to be very distinct chemically. researchgate.net
| Metabolite | Predictive Influence in Species Discrimination | Associated Species (Examples) |
|---|---|---|
| Fistularin-3 | High | A. cauliformis |
| Dideoxyfistularin-3 | High | Various Aplysina spp. |
| Hydroxyaerothionin | High | Various Aplysina spp. |
| This compound | Component of chemical profile | A. cauliformis |
Factors Influencing Chemical Variability and Metabolite Production in Aplysina
The production and concentration of this compound and other brominated alkaloids in Aplysina sponges are not static. They are subject to significant variability influenced by a combination of genetic, environmental, and biotic factors.
Research indicates that sponge phenotype is a primary driver of the observed chemical profiles. researchgate.net Different morphotypes within the same species, such as those of A. cauliformis, exhibit distinct metabolite compositions, suggesting a strong genetic or developmental control over secondary metabolite production. researchgate.net This intrinsic variability can be more significant than variations caused by external factors. researchgate.net
Geographic location and local environmental conditions also play a role. Studies across the Caribbean basin have revealed significant differences in the biochemical constituents of Aplysina sponges, including A. cauliformis, collected from different countries. nsf.gov Localized factors such as water quality, pollution, and coastal development are hypothesized to influence the biochemical makeup of these sponges. olemiss.edu However, other research has found that for some morphotypes, the relationship between metabolite concentration and geographic location or depth can be weak, underscoring the complexity of these interactions. researchgate.net
Biotic factors are also influential. Aplysina sponges host abundant communities of microbial symbionts, some of which are photosynthetic and contribute significantly to the sponge's nutrition. wikipedia.org The health and composition of this microbiome can affect the host's chemical profile. Furthermore, diseases like Aplysina red band syndrome (ARBS), which causes tissue necrosis, can dramatically alter the sponge's physiology and, consequently, its production of secondary metabolites. wikipedia.org
| Factor | Description of Influence | Observed Effect |
|---|---|---|
| Phenotype/Morphotype | Intrinsic genetic or developmental differences. | Strongly influences the overall metabolite profile; different morphotypes of the same species can have distinct chemical signatures. researchgate.net |
| Geographic Location | Large-scale regional differences in environmental conditions. | Significant variation in biochemical composition observed in sponges from different Caribbean countries. nsf.gov |
| Local Environment | Site-specific conditions like water quality and pollution. | Hypothesized to cause differences in biochemical constituents among sponges from varying local habitats. olemiss.edu |
| Biotic Factors | Interactions with symbiotic microbes and pathogens. | Presence of photosymbionts and diseases like ARBS can alter the sponge's physiological and chemical state. wikipedia.org |
Advanced Research Methodologies and Future Perspectives
Integration of Omics Technologies (e.g., Metabolomics, Genomics) in Aplysina Research
The study of marine sponges, particularly the genus Aplysina, has been profoundly advanced by the integration of "omics" technologies. researcher.life These high-throughput methods, including metabolomics and genomics, provide a comprehensive view of the complex biological and chemical systems within the sponge holobiont—the sponge host and its associated microbial communities. acs.orghumanspecificresearch.org
Genomics and metagenomics, which focus on the genetic material of the sponge and its symbionts, respectively, offer complementary insights. These tools help identify the biosynthetic gene clusters (BGCs) responsible for producing natural products. mdpi.comtandfonline.com While the biosynthesis of many bromotyrosine derivatives is thought to originate from the sponge, the vast and diverse microbial communities within Aplysina represent a significant and still largely untapped source for novel compound discovery. nih.gov Untargeted metagenomic studies have hinted at the genetic potential within these symbiotic microbes to produce a wide array of cryptic natural products. nih.gov The integration of metabolomic and genomic data is a powerful strategy to link specific genes to the production of known compounds like Aplysinamisine III and to uncover new molecules. mdpi.com
| Omics Technology | Primary Application in Aplysina Research | Key Analytical Tools | Major Insights Gained |
|---|---|---|---|
| Metabolomics | Chemical profiling, discovery of new bromotyrosine derivatives, understanding spatial distribution of metabolites, quality control. japsonline.comresearchgate.netresearchgate.net | LC-MS, GC-MS, NMR. japsonline.com | Identified diverse bromotyrosine chemotypes; localized alkaloids to specific sponge cells; linked chemical profiles to environmental factors. researchgate.netasm.org |
| Genomics / Metagenomics | Identification of biosynthetic gene clusters (BGCs) for natural products, understanding the role of microbial symbionts. mdpi.comtandfonline.comnih.gov | High-Throughput Sequencing, PCR, Bioinformatic tools (e.g., for genome mining). researchgate.nettandfonline.com | Revealed vast genetic potential for secondary metabolite production in sponge microbiomes; helps to link genes to pathways. nih.gov |
| Integrated Omics | Connecting genetic information (BGCs) with expressed metabolites to elucidate biosynthetic pathways and discover novel compounds. researchgate.netmdpi.com | Combined bioinformatics platforms analyzing both genomic and metabolomic datasets. | Correlated microbiomes with metabolomes, suggesting the microbiome shapes the overall chemical landscape of the sponge holobiont. researchgate.net |
Application of Advanced Dereplication Techniques for Natural Product Discovery
The process of natural product discovery is often hampered by the repeated isolation of already known compounds. To streamline this process, researchers rely on dereplication, the rapid identification of known substances in a crude extract or fraction early in the investigation. acs.org This is crucial for focusing efforts on genuinely novel molecules. thieme-connect.comnih.gov Modern dereplication strategies combine high-resolution analytical techniques with sophisticated bioinformatics and comprehensive databases. nih.govgeomar.de
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of most modern dereplication workflows due to its sensitivity and speed. mdpi.com High-Resolution Mass Spectrometry (HR-MS) provides precise mass measurements, allowing for the confident assignment of elemental formulas. When coupled with tandem mass spectrometry (MS/MS), it generates fragmentation patterns that serve as a structural fingerprint for a given molecule. geomar.de These fingerprints can be searched against spectral libraries.
A powerful evolution of this approach is Molecular Networking, particularly using platforms like the Global Natural Product Social Molecular Networking (GNPS) tool. geomar.de This method organizes MS/MS data into clusters of structurally related molecules based on the similarity of their fragmentation patterns. This not only helps to identify known compounds by matching them to library spectra but also highlights potentially new analogues of known compounds that are not yet in any database. mdpi.com This technique has been successfully applied to analyze brominated alkaloids in Caribbean sponges. mdpi.com
For Aplysina sponges, a method using LC-Photodiode Array-MS (LC-PDA-MS) has been specifically developed to dereplicate bromotyrosine-derived metabolites. researchgate.net This approach uses the characteristic UV absorption profiles of different bromotyrosine chemotypes for initial classification, which is then refined by analyzing the isotopic patterns of bromine in the mass spectra, allowing for rapid assignment of known compounds within the complex extracts of Aplysina specimens. researchgate.net
| Technique | Principle | Application to Aplysina Metabolites |
|---|---|---|
| LC-HR-MS/MS | Separates compounds by chromatography and identifies them by accurate mass and fragmentation patterns. mdpi.com | Provides elemental composition and structural fingerprints for bromotyrosine alkaloids, enabling database searches. researchgate.net |
| Molecular Networking (e.g., GNPS) | Clusters compounds based on MS/MS fragmentation similarity, visualizing chemical families. geomar.de | Can identify known Aplysinamisine-family compounds and simultaneously highlight new, structurally related derivatives in the same extract. mdpi.com |
| LC-PDA-MS | Combines UV-Vis spectroscopy with mass spectrometry for compound identification. researchgate.net | Used to classify and dereplicate bromotyrosine derivatives from Aplysina spp. based on their distinct UV spectra and bromine isotopic patterns. researchgate.net |
| Database Searching (e.g., MarinLit, DEREP-NP) | Matches experimental data (mass, NMR, structural fragments) against comprehensive databases of known natural products. mdpi.comacs.org | Crucial for confirming the identity of known compounds like aerothionin (B1664395) or purealidin, which are related to this compound. |
Biotechnological Production of this compound and Related Compounds
The supply of many marine natural products, including this compound, is a significant bottleneck for further research and development due to low natural abundance and the ecological impact of harvesting sponges. Biotechnological production offers a sustainable alternative to wild harvesting or complex chemical synthesis. frontiersin.orgresearchgate.net While the direct biotechnological production of this compound is not yet established, several promising avenues are being explored for related complex molecules. elsevier.com
One major approach is microbial fermentation. nih.gov This could involve cultivating the symbiotic microbe responsible for producing the compound, if one exists. A significant breakthrough in this area was the discovery that the marine bacterium Pseudovibrio denitrificans, when cultured, produces bromotyrosine-derived alkaloids that were previously thought to be exclusive to marine sponges. acs.org This finding suggests that fermentation of either natural producers or genetically engineered microbes could be a viable strategy.
Another strategy is the use of cell cultures of the producer organism, in this case, Aplysina sponge cells. This method has been implemented for other complex natural products, such as the anticancer drug paclitaxel (B517696) from Taxus cell cultures. frontiersin.org However, sponge cell culture remains challenging.
Metabolic engineering and synthetic biology represent the future of natural product biotechnology. mdpi.com This involves identifying the complete biosynthetic gene cluster (BGC) for this compound and introducing it into a host organism like E. coli or yeast that is easy to grow in large-scale fermenters. researchgate.net While the BGC for this compound is not yet fully characterized, the ongoing genomic investigation of Aplysina and its symbionts is the first step toward this goal.
This compound as a Scaffold for Preclinical Drug Discovery and Development
Natural products have historically been a rich source of inspiration for new drugs, often providing novel chemical scaffolds that are starting points for medicinal chemistry programs. tandfonline.comfrontiersin.org A scaffold is the core structure of a molecule that can be systematically modified to create a library of related compounds, or derivatives, with potentially improved potency, selectivity, or pharmacokinetic properties. researchgate.net
This compound possesses a complex and sterically rich architecture, making it an attractive scaffold for preclinical drug discovery. The bromotyrosine class of compounds, to which this compound belongs, is known for a range of biological activities, including antimicrobial and antitumor effects, providing a strong rationale for its exploration. mdpi.comresearchgate.net
The process of using a natural product as a scaffold typically begins after a lead compound is identified. ppd.com Medicinal chemists then engage in lead optimization, where the molecule is chemically modified to enhance its drug-like properties. ppd.comnih.gov For this compound, this could involve several strategies:
Modification of Side Chains: Altering the peripheral chemical groups while keeping the core structure intact.
Scaffold Hopping: Replacing parts of the core structure with other chemical motifs that maintain a similar three-dimensional arrangement but may offer new properties or easier synthesis. frontiersin.org
Synthesis of Analogues: Creating simplified versions of the molecule that retain the key pharmacophore—the essential features responsible for bioactivity—but are easier to synthesize.
The goal of these modifications is to develop a preclinical candidate with a well-understood safety and efficacy profile, ready for further testing. ppd.com While specific preclinical development programs based on the this compound scaffold have not been publicly detailed, its unique structure and the established bioactivity of its chemical class make it a promising candidate for future drug discovery efforts. researchgate.netnih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and characterizing Aplysinamisine III from its natural sources?
- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Characterization employs spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry (HRMS). Researchers should validate purity using melting point analysis and comparative spectral data with literature . For reproducibility, maintain detailed lab notebooks documenting solvent ratios, retention times, and instrument calibration parameters .
Q. What are the key pharmacological properties of this compound reported in foundational studies?
- Methodological Answer : Foundational studies focus on in vitro assays (e.g., cytotoxicity, enzyme inhibition) and in vivo models (e.g., murine tumor xenografts). Prioritize peer-reviewed studies that report IC₅₀ values, dose-response curves, and selectivity indices. Critically evaluate methodologies for cell line validation (e.g., STR profiling) and control groups to mitigate bias . Use systematic reviews to compare results across studies and identify consensus .
Q. How should researchers design experiments to assess this compound’s bioactivity against resistant cell lines?
- Methodological Answer : Employ a factorial design with variables such as concentration gradients, exposure duration, and combination therapies. Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only treatments). Use ANOVA to analyze variance in viability assays, ensuring sample sizes are justified via power analysis (α=0.05, β=0.2) . Pre-register protocols to enhance transparency .
Advanced Research Questions
Q. How can contradictions in reported IC₅₀ values for this compound across studies be resolved?
- Methodological Answer : Conduct a meta-analysis to assess heterogeneity sources (e.g., assay conditions, cell passage numbers). Replicate divergent studies under standardized protocols, controlling for variables like serum concentration and incubation temperature. Use Bland-Altman plots to quantify measurement agreement and identify outliers . Publish negative results to reduce publication bias .
Q. What mechanistic studies are required to elucidate this compound’s interaction with mitochondrial pathways?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated cells. Validate findings via siRNA knockdown or CRISPR-Cas9 gene editing. Use computational docking (e.g., AutoDock Vina) to model ligand-receptor interactions, followed by surface plasmon resonance (SPR) for binding affinity quantification .
Q. What strategies ensure reproducibility in this compound synthesis for structure-activity relationship (SAR) studies?
- Methodological Answer : Adopt ICH guidelines for synthetic protocol validation, including inter-laboratory reproducibility testing. Document reaction conditions (temperature, catalyst loading) and intermediate stability. Use orthogonal analytical methods (e.g., XRD for crystallinity, DSC for thermal stability) to confirm structural integrity . Share raw spectral data via repositories like Zenodo .
Q. How can interdisciplinary approaches improve the development of this compound derivatives?
- Methodological Answer : Integrate medicinal chemistry (QSAR modeling), pharmacology (PK/PD studies), and materials science (nanoparticle delivery systems). Establish cross-functional teams with milestones for derivative synthesis, in silico ADMET prediction, and in vivo efficacy testing. Use project management tools (e.g., Gantt charts) to allocate tasks and monitor progress .
Methodological Best Practices
- Data Analysis : Report means ± SD with precision aligned to instrument capabilities (e.g., HPLC peak areas to two decimal places). Justify outlier exclusion via Grubbs’ test .
- Ethical Compliance : Obtain IRB approval for studies involving animal models, detailing euthanasia protocols and sample size rationales .
- Literature Synthesis : Use tools like Covidence for systematic reviews, categorizing evidence by assay type, species, and outcome to map research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
